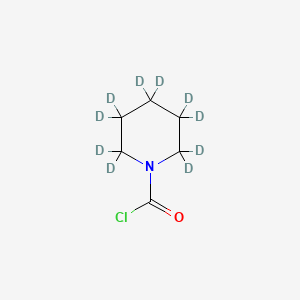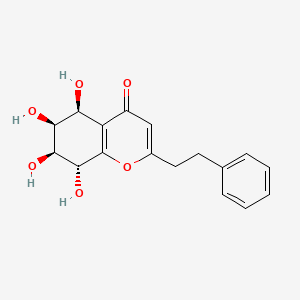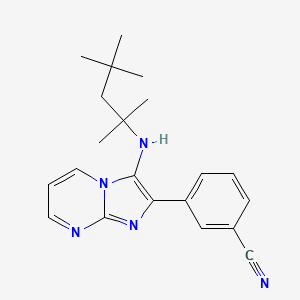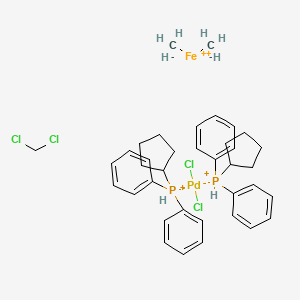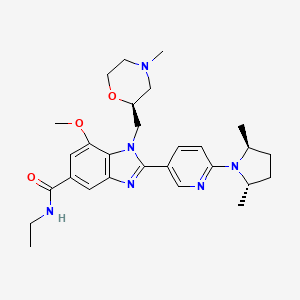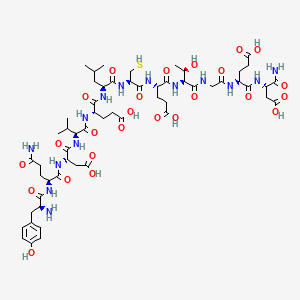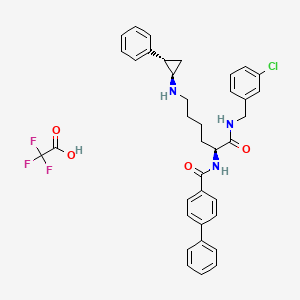
Ncd38 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ncd38 (tfa) involves a tranylcypromine-based moiety with LSD1-inhibiting activity and a lysine moiety designed to specifically recognize an LSD1 enzymatic pocket . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Análisis De Reacciones Químicas
Ncd38 (tfa) primarily undergoes inhibition reactions where it binds to the LSD1 enzyme, preventing its activity. This inhibition affects the demethylation of histone proteins, which plays a crucial role in gene expression regulation . The compound does not typically undergo oxidation, reduction, or substitution reactions in its primary mode of action.
Aplicaciones Científicas De Investigación
Ncd38 (tfa) has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown promise in inhibiting the growth of glioma stem cells and maintaining human metastatic breast cancer cells . Additionally, it has been used to study the epigenetic regulation of gene expression and the role of histone demethylation in various biological processes .
Mecanismo De Acción
Ncd38 (tfa) exerts its effects by inhibiting the LSD1 enzyme, which is involved in the demethylation of histone proteins. This inhibition leads to the accumulation of methylated histones, resulting in changes in gene expression. The compound specifically targets the LSD1 enzymatic pocket, preventing the enzyme from interacting with its substrates . This mechanism is crucial in the regulation of gene expression and has significant implications for cancer treatment .
Comparación Con Compuestos Similares
Ncd38 (tfa) is unique in its selective inhibition of LSD1. Similar compounds include other LSD1 inhibitors such as Ncd25 and tranylcypromine derivatives . These compounds share a similar mechanism of action but may differ in their specificity and potency. Ncd38 (tfa) is particularly notable for its ability to target glioma stem cells and its potential in treating hematological malignancies .
Propiedades
Fórmula molecular |
C37H37ClF3N3O4 |
|---|---|
Peso molecular |
680.2 g/mol |
Nombre IUPAC |
N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1 |
Clave InChI |
SCYPMEPRSQTTPW-WBAULYFBSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


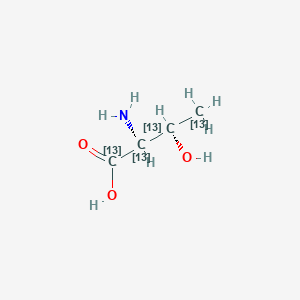
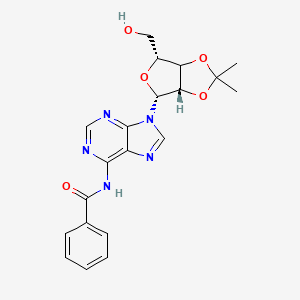


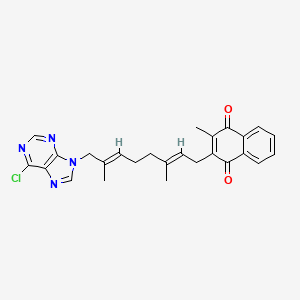
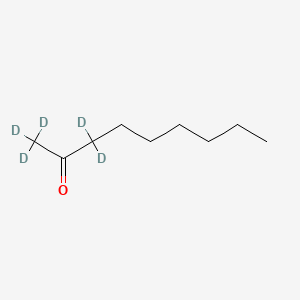
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
